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Compound of Interest

Compound Name: Lasofoxifene

Cat. No.: B133805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lasofoxifene's performance in protecting

against postmenopausal bone loss with other established osteoporosis therapies. The

information is supported by experimental data from key clinical trials to aid in research and

development decisions.

Executive Summary
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has

demonstrated significant efficacy in the prevention and treatment of postmenopausal

osteoporosis.[1][2] Clinical trial data from the Postmenopausal Evaluation and Risk-Reduction

with Lasofoxifene (PEARL), Osteoporosis Prevention and Lipid Lowering (OPAL), and

Comparison of Raloxifene and Lasofoxifene (CORAL) studies have shown that Lasofoxifene
effectively increases bone mineral density (BMD), reduces bone turnover markers, and lowers

the risk of both vertebral and non-vertebral fractures.[2][3] This guide compares the bone-

protective effects of Lasofoxifene with another SERM (Raloxifene), a bisphosphonate

(Alendronate), a RANKL inhibitor (Denosumab), and an anabolic agent (Teriparatide).
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The following tables summarize the quantitative data from pivotal clinical trials for each drug,

providing a comparative overview of their effects on key markers of bone health.

Table 1: Effects on Bone Mineral Density (BMD)

Drug (Trial)
Treatment
Arm(s)

Duration
Lumbar Spine
BMD Change
vs. Placebo

Total
Hip/Femoral
Neck BMD
Change vs.
Placebo

Lasofoxifene

(PEARL)
0.25 mg/day 3 years +3.3%

+2.7% (Femoral

Neck)

0.5 mg/day 3 years +3.3%
+3.3% (Femoral

Neck)

Raloxifene

(MORE)
60 mg/day 3 years +2.6%

+2.1% (Femoral

Neck)

120 mg/day 3 years +2.7%
+2.4% (Femoral

Neck)

Alendronate

(FIT)

5 mg/day for 2

yrs, then 10

mg/day

3 years +8.8%
+5.9% (Femoral

Neck)

Denosumab

(FREEDOM)

60 mg every 6

months
3 years +9.2% +6.0% (Total Hip)

Teriparatide

(FPT)
20 µ g/day

Median 19

months
+9.7%

+2.8% (Femoral

Neck)

Note: Direct head-to-head trial data is limited. Comparisons are based on individual placebo-

controlled trials and should be interpreted with caution.
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Drug (Trial)
Bone Resorption Marker
(e.g., CTX) Reduction vs.
Placebo

Bone Formation Marker
(e.g., P1NP) Reduction vs.
Placebo

Lasofoxifene (PEARL Sub-

study)
Significant reduction Significant reduction

Raloxifene (MORE) Urinary CTx/Cr: -46.5% Serum P1NP: -40.8%

Alendronate
Data not readily available in a

comparable format

Data not readily available in a

comparable format

Denosumab (FREEDOM) Serum CTX: -86% (at 1 month)
Serum P1NP: -76% (at 36

months)

Teriparatide (FPT) Not applicable (anabolic agent)
Increased markers of bone

formation

Note: Different trials may use different specific markers and assays, making direct comparisons

challenging.

Table 3: Effects on Fracture Risk Reduction

Drug (Trial)
Vertebral Fracture Risk
Reduction vs. Placebo

Non-Vertebral Fracture
Risk Reduction vs.
Placebo

Lasofoxifene (PEARL)
0.25 mg/day: 31%0.5 mg/day:

42%

0.25 mg/day: Not significant0.5

mg/day: 22%

Raloxifene (MORE)

60 mg/day: 30% (in women

with prevalent fractures)120

mg/day: 50% (in women with

prevalent fractures)

Not significant in the overall

population

Alendronate (FIT) 47% (morphometric) 28% (clinical)

Denosumab (FREEDOM) 68% 20%

Teriparatide (FPT) 65% (new radiographic) 53% (non-vertebral fragility)
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Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a critical

evaluation of the evidence.

Lasofoxifene: PEARL (Postmenopausal Evaluation and
Risk-Reduction with Lasofoxifene) Trial

Objective: To evaluate the efficacy and safety of two doses of lasofoxifene in reducing the

risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[3]

Study Design: A 5-year, randomized, double-blind, placebo-controlled, multinational trial.

Participants: 8,556 postmenopausal women (aged 59-80 years) with a bone mineral density

T-score of -2.5 or less at the femoral neck or spine.

Intervention: Participants were randomized to receive lasofoxifene 0.25 mg/day,

lasofoxifene 0.5 mg/day, or placebo. All participants received daily calcium (1000 mg) and

vitamin D (400-800 IU) supplementation.

Primary Endpoints: New vertebral fractures at 3 years and non-vertebral fractures at 5 years.

Secondary Endpoints: Changes in BMD at the lumbar spine and hip, and changes in bone

turnover markers.

Raloxifene: MORE (Multiple Outcomes of Raloxifene
Evaluation) Trial

Objective: To determine the effect of raloxifene on the risk of vertebral fractures in

postmenopausal women with osteoporosis.

Study Design: A 4-year, randomized, double-blind, placebo-controlled trial.

Participants: 7,705 postmenopausal women (mean age 67 years) with osteoporosis.

Intervention: Participants were randomized to receive raloxifene 60 mg/day, raloxifene 120

mg/day, or placebo. All participants received daily calcium (500 mg) and vitamin D (400-600
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IU) supplementation.

Primary Endpoint: Incidence of new vertebral fractures.

Secondary Endpoints: Changes in BMD, bone turnover markers, and incidence of non-

vertebral fractures.

Alendronate: FIT (Fracture Intervention Trial)
Objective: To determine the efficacy of alendronate in reducing the risk of fractures in

postmenopausal women with low bone mass.

Study Design: A randomized, double-blind, placebo-controlled trial with two arms: one for

women with existing vertebral fractures and one for women without.

Participants: 6,459 women (aged 55-81 years) with low femoral neck BMD.

Intervention: Participants received alendronate (initially 5 mg/day, increased to 10 mg/day

after 2 years) or placebo.

Primary Endpoints: Incidence of new morphometric vertebral fractures (in the vertebral

fracture arm) and clinical fractures (in the clinical fracture arm).

Secondary Endpoints: Changes in BMD and height.

Denosumab: FREEDOM (Fracture Reduction Evaluation
of Denosumab in Osteoporosis Every 6 Months) Trial

Objective: To assess the efficacy and safety of denosumab in reducing the risk of fractures in

postmenopausal women with osteoporosis.

Study Design: A 3-year, international, randomized, double-blind, placebo-controlled trial.

Participants: 7,868 postmenopausal women (aged 60-90 years) with a lumbar spine or total

hip BMD T-score of less than -2.5.

Intervention: Participants received subcutaneous injections of denosumab 60 mg or placebo

every 6 months. All participants also received daily calcium and vitamin D supplements.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoint: Incidence of new vertebral fractures at 36 months.

Secondary Endpoints: Time to first non-vertebral fracture and time to first hip fracture.

Teriparatide: FPT (Fracture Prevention Trial)
Objective: To evaluate the efficacy of teriparatide in reducing the risk of fractures in

postmenopausal women with prior vertebral fractures.

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: 1,637 postmenopausal women with a history of vertebral fractures.

Intervention: Participants received daily subcutaneous injections of teriparatide 20 µg,

teriparatide 40 µg, or placebo for a median of 19 months. Patients also received daily

supplements of calcium 1000 mg and vitamin D 400 to 1200 IU.

Primary Endpoint: Incidence of new vertebral fractures.

Secondary Endpoints: Incidence of non-vertebral fractures and changes in BMD.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the compared therapies and a

generalized workflow for the clinical trials discussed.
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Figure 1: Lasofoxifene (SERM) Signaling Pathway in Bone Cells.
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Figure 2: Mechanisms of Action for Antiresorptive Therapies.
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Figure 3: Teriparatide's Anabolic Signaling Pathway in Osteoblasts.
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Figure 4: Generalized Workflow of a Pivotal Osteoporosis Clinical Trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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